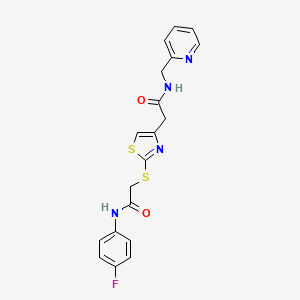
1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C15H11F3N2S . It has an average mass of 308.321 Da and a monoisotopic mass of 308.059509 Da .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol consists of 15 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the molecule.Wissenschaftliche Forschungsanwendungen
Catalytic Activation and Complex Formation
1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is utilized in the synthesis of complex molecules and catalysis. For instance, it has been involved in the preparation of unsymmetrical bidentate chalcogen ligands, which are crucial for catalytic activation processes. These ligands have been used to synthesize half-sandwich complexes with ruthenium, displaying pseudo-octahedral "piano-stool" geometry, indicating their potential in catalysis and organometallic chemistry (Sharma et al., 2014).
Synthesis of Heterocyclic Compounds
This chemical has been key in the copper-catalyzed synthesis of benzothiazoles and benzothiophenes. Specifically, it facilitated the double thiolation reaction of 1,4-dihalides with sulfides, leading to the production of 2-trifluoromethyl benzothiazoles under certain conditions, showcasing its importance in the creation of heterocyclic compounds with potential pharmaceutical applications (Li et al., 2010).
Development of Proton-Conducting Materials
The compound has played a role in the development of new proton-conducting materials. A study on partially fluorinated copolymers bearing azole functions highlighted the synthesis of these materials for potential use in fuel cells operating at low humidity. The introduction of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol into these copolymers contributed to the understanding of how the nature of the azole group affects membrane microstructure and proton conductivity (Campagne et al., 2013).
Encapsulation and Microcapsule Formation
The compound is also instrumental in the development of microcapsule-type latent curing agents for epoxy resins, utilizing thiol-click chemistry. This innovative approach led to the encapsulation of 1-benzyl-2-methylimidazole, demonstrating a novel method for producing latent curing agents with potential applications in materials science (Li et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2S/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBRHWUBRSRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2709138.png)
![6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)

![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)




![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)